molecular formula C15H21OPS B12005974 4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide CAS No. 1216-38-2

4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide

Cat. No.: B12005974
CAS No.: 1216-38-2
M. Wt: 280.4 g/mol
InChI Key: OUYIKBVKMVVAHA-UHFFFAOYSA-N
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Description

4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide is a unique organophosphorus compound characterized by its phosphorinanone core structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and material science.

Preparation Methods

The synthesis of 4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with phenylphosphine under specific conditions. The reaction is carried out in the presence of a catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can yield phosphines.

    Substitution: It can participate in substitution reactions where the phenyl group or other substituents are replaced by different functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide exerts its effects involves its ability to form stable complexes with metals and other substrates. The molecular targets and pathways involved include coordination with metal ions, which can alter the reactivity and properties of the resulting complexes .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide lies in its specific combination of substituents, which confer distinct reactivity and stability compared to its analogs.

Properties

CAS No.

1216-38-2

Molecular Formula

C15H21OPS

Molecular Weight

280.4 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1-phenyl-1-sulfanylidene-1λ5-phosphinan-4-one

InChI

InChI=1S/C15H21OPS/c1-14(2)10-12(16)11-15(3,4)17(14,18)13-8-6-5-7-9-13/h5-9H,10-11H2,1-4H3

InChI Key

OUYIKBVKMVVAHA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC(P1(=S)C2=CC=CC=C2)(C)C)C

Origin of Product

United States

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